molecular formula C21H17Cl2N3O3S B2692495 1-[5-(2,3-dichlorophenyl)furan-2-carbothioyl]-4-(2-nitrophenyl)piperazine CAS No. 433306-10-6

1-[5-(2,3-dichlorophenyl)furan-2-carbothioyl]-4-(2-nitrophenyl)piperazine

Cat. No.: B2692495
CAS No.: 433306-10-6
M. Wt: 462.35
InChI Key: PKXDXVYRLMWBSU-UHFFFAOYSA-N
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Description

1-[5-(2,3-dichlorophenyl)furan-2-carbothioyl]-4-(2-nitrophenyl)piperazine is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a furan ring, a piperazine ring, and multiple substituents, making it an interesting subject for chemical studies.

Preparation Methods

The synthesis of 1-[5-(2,3-dichlorophenyl)furan-2-carbothioyl]-4-(2-nitrophenyl)piperazine typically involves multiple steps, starting with the preparation of key intermediates. One common route involves the reaction of 5-(2,3-dichlorophenyl)furan-2-carbonyl chloride with piperazine derivatives under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or N,N-dimethylformamide and may require heating to facilitate the reaction .

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: The nitro group in the compound can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in substitution reactions, where one or more substituents are replaced by other groups.

Scientific Research Applications

1-[5-(2,3-dichlorophenyl)furan-2-carbothioyl]-4-(2-nitrophenyl)piperazine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of various chemical products and materials

Mechanism of Action

The mechanism of action of 1-[5-(2,3-dichlorophenyl)furan-2-carbothioyl]-4-(2-nitrophenyl)piperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but its structure suggests potential interactions with proteins involved in signal transduction and metabolic processes .

Comparison with Similar Compounds

Compared to other similar compounds, 1-[5-(2,3-dichlorophenyl)furan-2-carbothioyl]-4-(2-nitrophenyl)piperazine stands out due to its unique combination of functional groups. Similar compounds include:

Properties

IUPAC Name

[5-(2,3-dichlorophenyl)furan-2-yl]-[4-(2-nitrophenyl)piperazin-1-yl]methanethione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17Cl2N3O3S/c22-15-5-3-4-14(20(15)23)18-8-9-19(29-18)21(30)25-12-10-24(11-13-25)16-6-1-2-7-17(16)26(27)28/h1-9H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKXDXVYRLMWBSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2[N+](=O)[O-])C(=S)C3=CC=C(O3)C4=C(C(=CC=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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